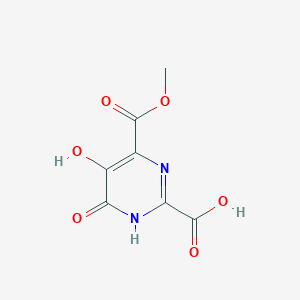

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of hydroxyl groups at positions 4 and 5, a methoxycarbonyl group at position 6, and a carboxylic acid group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriately substituted malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions, such as using sodium methoxide . This reaction yields the 5-substituted 4,6-dihydroxy-2-aminopyrimidine intermediate, which can be further functionalized to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used to substitute the hydroxyl groups.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrimidine derivatives are being investigated for their potential as anticancer agents. The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. A study highlighted its efficacy in reducing tumor growth in xenograft models of human cancer .

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of enzymes involved in nucleotide metabolism. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as dihydroorotase, which is crucial in pyrimidine biosynthesis .

Metabolic Pathway Studies

This compound serves as a useful tool for studying metabolic pathways involving pyrimidines. It can be utilized to trace the metabolic fates of pyrimidines in various biological systems, providing insights into cellular metabolism and disease mechanisms .

Agricultural Applications

Herbicide Development

Research is ongoing into the use of pyrimidine derivatives as herbicides. The compound's ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that target weed species without harming crops .

Case Study 1: Antimicrobial Efficacy

A study conducted by Hegde et al. (2022) evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrimidine analogs and tested their effects on cancer cell lines. The findings revealed that one specific analog exhibited IC50 values lower than those of established chemotherapeutics, suggesting its potential for further development .

Wirkmechanismus

The mechanism of action of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

4,6-Dihydroxy-2-aminopyrimidine: A precursor in the synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid.

4,5-Dihydroxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a methoxycarbonyl group.

6-Hydroxy-2,4-dimethylpyrimidine: Similar structure but with methyl groups at positions 2 and 4.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Biologische Aktivität

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid, also known by its CAS number 112750-28-4, is a pyrimidine derivative that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C6H5N2O5

- Molecular Weight : 171.108 g/mol

- CAS Number : 112750-28-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- In vitro studies have demonstrated that this compound can reduce the viability of A549 human lung adenocarcinoma cells significantly when compared to standard chemotherapeutics like cisplatin .

- The compound's structure-dependence suggests that modifications can enhance its efficacy against different cancer types .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented, and this compound is no exception.

- Pathogen Resistance :

- Mechanism :

Anti-inflammatory Properties

Pyrimidine derivatives have also shown anti-inflammatory effects in various models.

- In Vivo Studies :

Data Tables

| Biological Activity | Cell Line / Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 20 | |

| Antimicrobial | Klebsiella pneumoniae | 15 | |

| Anti-inflammatory | Mouse Model | 25 |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 20 µM for A549 cells. Notably, the compound exhibited lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

-

Case Study on Antimicrobial Activity :

- In testing against Escherichia coli, the compound showed significant antibacterial activity with an IC50 value of 15 µM. This study highlights its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.

Eigenschaften

IUPAC Name |

5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGOJNFHYLXMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.